Aurothiomalate (sodium)

Description

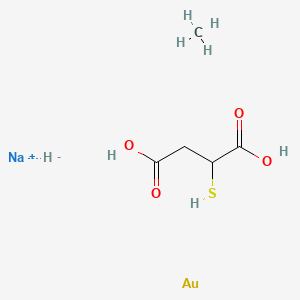

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H11AuNaO4S |

|---|---|

Molecular Weight |

387.16 g/mol |

IUPAC Name |

sodium;gold;hydride;methane;2-sulfanylbutanedioic acid |

InChI |

InChI=1S/C4H6O4S.CH4.Au.Na.H/c5-3(6)1-2(9)4(7)8;;;;/h2,9H,1H2,(H,5,6)(H,7,8);1H4;;;/q;;;+1;-1 |

InChI Key |

QTMMQQZZZMFKSA-UHFFFAOYSA-N |

Canonical SMILES |

[H-].C.C(C(C(=O)O)S)C(=O)O.[Na+].[Au] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Aurothiomalate Sodium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of aurothiomalate sodium, a gold(I) complex with a history in the treatment of rheumatoid arthritis.[1] As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights essential for researchers and professionals in drug development.

Introduction: The Therapeutic Significance of a Gold(I) Thiolate

Aurothiomalate sodium, also known as gold sodium thiomalate, is a disease-modifying antirheumatic drug (DMARD) that has been used for the symptomatic treatment of arthritis. Its therapeutic effects are attributed to its ability to modulate the immune system and inhibit inflammatory pathways, although the precise mechanism of action is still under investigation.[2] The molecule itself is a coordination complex of gold(I) with thiomalic acid.[3] This guide will delve into the established and modern methods for its synthesis and the critical processes for its purification to pharmaceutical-grade standards.

Chemical Synthesis of Aurothiomalate Sodium

The synthesis of aurothiomalate sodium involves the formation of a gold-sulfur bond, a key feature for its biological activity. Two primary synthetic routes are discussed below, each with its own set of advantages and considerations.

Classical Synthesis from Gold(I) Iodide

An established method for the synthesis of aurothiomalate sodium involves the reaction of sodium thiomalate with freshly prepared gold(I) iodide.[4]

The core of this synthesis is a ligand displacement reaction. The thiolate group of sodium thiomalate acts as a soft nucleophile, readily attacking the soft gold(I) center and displacing the iodide ion. The reaction is typically carried out in an aqueous medium where the reactants are soluble. The choice of gold(I) iodide as the gold source is significant; gold(I) is the desired oxidation state in the final product, and the iodide is a good leaving group in this context.

Materials:

-

Thiomalic acid

-

Sodium hydroxide

-

Gold(I) iodide (freshly prepared)

-

Deionized water

-

Ethanol

-

Methanol

-

Glycerine

Procedure:

-

Preparation of Sodium Thiomalate Solution: A solution of sodium thiomalate is prepared by neutralizing thiomalic acid with a stoichiometric amount of sodium hydroxide in deionized water.[4]

-

Reaction with Gold(I) Iodide: The solution of sodium thiomalate is then mixed with a suspension of freshly prepared gold(I) iodide in water. The mixture is stirred, typically in the cold, until the gold iodide dissolves, indicating the formation of aurothiomalate sodium and sodium iodide.[4]

-

Initial Precipitation: The aurothiomalate sodium is precipitated from the aqueous solution by the addition of a non-solvent, such as ethanol. This step also serves to separate the product from the more soluble sodium iodide byproduct.[4] The initial precipitate may be an oily liquid.[4]

-

Washing and Reprecipitation: The crude product is then redissolved in a minimal amount of water and reprecipitated with ethanol to further remove impurities.[4]

-

Final Precipitation and Drying: For a final purification step, the product is dissolved in a small volume of water, mixed with an equal volume of glycerine, and then precipitated by adding an excess of methyl alcohol. The resulting solid is washed with methyl alcohol and dried under vacuum.[4]

Modern Synthetic Approach from Sodium Tetrachloroaurate(III)

A more contemporary approach utilizes the reduction of a gold(III) salt, such as sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O), in the presence of thiomalic acid.[5]

In this method, the thiomalic acid serves a dual role: as a reducing agent and as the coordinating ligand. The thiol group of thiomalic acid reduces Au(III) to the desired Au(I) oxidation state. Subsequently, the thiolate coordinates to the newly formed gold(I) ion. The reaction stoichiometry is critical to ensure complete reduction of the gold(III) and to avoid the formation of gold(0) (elemental gold) as a byproduct. The use of excess thiomalic acid and sodium hydroxide helps to maintain a basic pH, which facilitates the reaction and stabilizes the product.[5]

Materials:

-

Thiomalic acid

-

Sodium hydroxide

-

Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)

-

Deionized water

-

Ethanol

-

Diethyl ether

Procedure:

-

Preparation of Reactant Solutions: A solution of sodium thiomalate is prepared by dissolving thiomalic acid and sodium hydroxide in deionized water. A separate aqueous solution of sodium tetrachloroaurate(III) dihydrate is also prepared.[5]

-

Reaction: The sodium thiomalate solution is added dropwise to the stirred solution of sodium tetrachloroaurate(III) dihydrate. The reaction mixture may initially darken before becoming a clear, pale yellow solution, indicating the formation of the aurothiomalate sodium complex.[5]

-

Concentration and Precipitation: The resulting solution is concentrated under reduced pressure. The concentrated solution is then added to a large volume of stirred ethanol to precipitate the aurothiomalate sodium.[5]

-

Washing and Drying: The white precipitate is collected by filtration, washed sequentially with ethanol and diethyl ether, and then dried under vacuum at an elevated temperature (e.g., 50 °C).[5]

Synthesis Workflow

Caption: A generalized workflow for the synthesis of aurothiomalate sodium.

Purification of Aurothiomalate Sodium

The purification of aurothiomalate sodium is a critical step to ensure its suitability for pharmaceutical applications. The primary goal is to remove unreacted starting materials, byproducts such as sodium iodide or sodium chloride, and any potential side products.

Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds. For aurothiomalate sodium, which is highly soluble in water and poorly soluble in alcohols, a common approach is to dissolve the crude product in a minimal amount of hot water and then precipitate it by the addition of a cold alcohol like ethanol or methanol.[4] This process can be repeated multiple times to enhance purity.

Chromatographic Methods

For achieving high purity, chromatographic techniques are often employed in modern pharmaceutical manufacturing.

Given the anionic nature of the aurothiomalate complex, anion-exchange chromatography can be a powerful purification method. The crude product is dissolved in an appropriate buffer and loaded onto an anion-exchange column. The column is then washed with a low-ionic-strength buffer to remove neutral and cationic impurities. The desired aurothiomalate sodium is subsequently eluted using a buffer with a higher ionic strength or a different pH.[5]

Gel filtration chromatography separates molecules based on their size. This technique can be used to remove high-molecular-weight polymeric impurities or low-molecular-weight salt byproducts. The crude aurothiomalate sodium is passed through a column packed with a porous gel matrix. Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores and have a longer retention time.[5]

Purification Data Summary

| Purification Method | Principle of Separation | Impurities Removed |

| Recrystallization | Differential solubility | Unreacted starting materials, inorganic salts (e.g., NaI, NaCl) |

| Anion-Exchange Chromatography | Charge | Neutral and cationic impurities, other anionic species |

| Gel Filtration Chromatography | Size | Polymeric impurities, low-molecular-weight salts |

Characterization and Quality Control

Ensuring the identity, purity, and quality of the final aurothiomalate sodium product is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of aurothiomalate sodium provides information about its functional groups. Key vibrational bands to be expected include those for the carboxylate groups (C=O stretching) and the gold-sulfur bond (Au-S stretching). The absence of a prominent S-H stretching band confirms the formation of the gold-thiolate bond.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the organic ligand and for assessing the purity of the compound.[7][8] The chemical shifts of the protons and carbons in the thiomalate ligand will be influenced by the coordination to the gold atom.

Chromatographic Analysis

Elemental Analysis

Elemental analysis, particularly for the gold content, is a fundamental method to confirm the stoichiometry of the complex.[4]

Purification and Analysis Workflow

Caption: A workflow illustrating the purification and analytical quality control of aurothiomalate sodium.

Conclusion

The synthesis and purification of aurothiomalate sodium require careful control of reaction conditions and rigorous purification and analytical procedures. While classical methods provide a solid foundation, modern techniques in synthesis, purification, and analysis are essential for producing a high-quality active pharmaceutical ingredient. This guide has provided a detailed overview of these processes, offering valuable insights for researchers and professionals in the field of drug development. The principles and protocols outlined herein serve as a comprehensive resource for the consistent and reliable production of this important therapeutic agent.

References

-

SODIUM AUROTHIOMALATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. (2020-07-01). Available at: [Link]

-

Sodium aurothiomalate hydrate | C4H5AuNa2O5S | CID 71443 - PubChem. Available at: [Link]

-

Next Generation Gold Drugs and Probes: Chemistry and Biomedical Applications - PMC. Available at: [Link]

-

Synthesis and characterization of gold at gold(i)-thiomalate core at shell nanoparticles. (2010-06-22). Available at: [Link]

-

Next Generation Gold Drugs and Probes: Chemistry and Biomedical Applications - PubMed. (2023-05-24). Available at: [Link]

-

Sodium aurothiomalate - Wikipedia. Available at: [Link]

- US1994213A - Process for manufacture of sodium auro-thiomalate - Google Patents.

-

Sodium-aurothiomalate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. Available at: [Link]

-

Synthesis and Characterization of Highly Pure Form of Sodium Salt of Anionic, Thiomalatogold (I) Complex with Antiarthritic Activity. Available at: [Link]

-

1H, 13C NMR, and electronic absorption spectroscopic studies of the interaction of cyanide with aurothiomalate - PubMed. Available at: [Link]

-

A 1H nmr study of the interaction of aurothiomalate ("Myocrisin") with human red blood cells in vitro - PubMed. Available at: [Link]

-

Gold Sodium Thiomalate | C4H3AuNa2O4S | CID 22318 - PubChem. Available at: [Link]

-

Synthesis and characterization of gold(I) thiolate derivatives and bimetallic complexes for HIV inhibition - Frontiers. (2024-07-24). Available at: [Link]

-

Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium aurothiomalate - Northwestern Engineering. Available at: [Link]

-

Aurothiomalate sodium - TargetMol Chemicals Inc - Cambridge Bioscience. Available at: [Link]

-

Auranofin and sodium aurothiomalate in the treatment of rheumatoid arthritis. A double-blind, comparative multicenter study - PubMed. Available at: [Link]

-

(PDF) Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - ResearchGate. Available at: [Link]

-

Development and Validation of an HPLC Method for the Analysis of Sirolimus in Drug Products - Advanced Pharmaceutical Bulletin. (2012-05-20). Available at: [Link]

-

Purifying RNA by column chromatography - PubMed - NIH. Available at: [Link]

-

Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine - Longdom Publishing. Available at: [Link]

-

Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - NIH. Available at: [Link]

Sources

- 1. Sodium aurothiomalate - Wikipedia [en.wikipedia.org]

- 2. Gold Sodium Thiomalate | C4H3AuNa2O4S | CID 22318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of gold at gold(i)-thiomalate core at shell nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US1994213A - Process for manufacture of sodium auro-thiomalate - Google Patents [patents.google.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Sodium aurothiomalate hydrate | C4H5AuNa2O5S | CID 71443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H, 13C NMR, and electronic absorption spectroscopic studies of the interaction of cyanide with aurothiomalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A 1H nmr study of the interaction of aurothiomalate ("Myocrisin") with human red blood cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Sodium Aurothiomalate

Abstract

Sodium aurothiomalate (SATM), a gold-based compound historically pivotal in the management of rheumatoid arthritis, presents a complex and multifaceted mechanism of action. While its clinical use has evolved, the intricate molecular and cellular pathways it modulates in vitro continue to be a subject of intense scientific scrutiny, offering valuable insights for the development of novel therapeutics in immunology and oncology. This technical guide provides a comprehensive exploration of SATM's in vitro activities, moving from its fundamental enzymatic interactions to its profound impact on critical cellular signaling cascades and immunomodulation. We will dissect the causality behind its effects, present detailed experimental protocols for validation, and visualize key pathways to offer a clear, authoritative resource for researchers, scientists, and drug development professionals.

Introduction: Re-examining a Legacy Compound

First synthesized in the early 20th century, sodium aurothiomalate belongs to a class of drugs known as chrysotherapeutics. Its initial empirical success in treating rheumatoid arthritis paved the way for decades of research aimed at elucidating its biological functions. It is now understood that SATM is not a simple, single-target agent. Instead, it operates as a sophisticated modulator of multiple biological processes, primarily revolving around its ability to interact with thiol groups, inhibit key enzymes, and disrupt inflammatory signaling pathways. This guide synthesizes current knowledge to provide a granular view of its in vitro pharmacology.

Core Mechanistic Pillars of Sodium Aurothiomalate

The in vitro actions of SATM can be broadly categorized into three interconnected pillars: potent enzyme inhibition, comprehensive immunomodulation, and the disruption of pivotal signaling networks.

Pillar I: Thiol-Reactive Enzymatic Inhibition

A defining characteristic of gold(I) compounds like SATM is their high affinity for sulfhydryl (-SH) groups, making thiol-containing enzymes and proteins primary targets. This reactivity is the lynchpin of its broad enzymatic inhibition profile.

The thioredoxin system is a cornerstone of cellular redox control and is crucial for antioxidant defense and cell proliferation. Sodium aurothiomalate is a potent inhibitor of thioredoxin reductase (TrxR), a key enzyme in this system.[1][2]

-

Causality: The active site of TrxR contains a rare selenocysteine residue, which is highly susceptible to modification by gold(I) ions. SATM irreversibly binds to this site, inactivating the enzyme.

-

Downstream Consequences: Inhibition of TrxR leads to an accumulation of oxidized thioredoxin, disrupting the cellular redox balance and increasing levels of reactive oxygen species (ROS).[2][3] This pro-oxidant state can trigger apoptosis, a mechanism particularly relevant to its anti-tumor activity.[2][4]

SATM is known to inhibit a wide array of enzymes involved in inflammation and tissue degradation.[5] This includes:

-

Prostaglandin Synthesis: Inhibition of enzymes like microsomal prostaglandin E synthase-1 contributes to its anti-inflammatory effects by reducing the production of these key inflammatory mediators.[5][6]

-

Lysosomal and Matrix Enzymes: SATM inhibits acid phosphatase, beta-glucuronidase, and proteases such as elastase and cathepsin G.[5][7] This action likely contributes to its disease-modifying effects in arthritis by preventing the enzymatic breakdown of cartilage and other tissues.

-

Hyaluronidase: The compound effectively inhibits hyaluronidase, an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix.[8][9]

Pillar II: Multifaceted Immunomodulation

SATM exerts profound and diverse effects on virtually all major cell types of the immune system. Its net effect is a suppression of hyperactive immune responses.

T-cells are central to the pathogenesis of autoimmune diseases. SATM interferes with T-cell activation and proliferation through several mechanisms.

-

Inhibition of IL-2 Signaling: It inhibits the proliferative response of T-cells to Interleukin-2 (IL-2), a critical cytokine for T-cell growth.[10][11] This occurs partly by suppressing the expression of the IL-2 receptor and by interfering with downstream signaling events, even after receptor expression has occurred.[10]

-

Direct Proliferation Block: SATM directly inhibits T-lymphocyte activation, affecting an early step in the proliferative process.[11]

As key players in antigen presentation and inflammation, macrophages and monocytes are significantly impacted by SATM.

-

Cytokine Production: SATM can inhibit the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1), from activated macrophages and monocytes. However, some studies report a bimodal effect on IL-1, with low concentrations potentiating and higher concentrations inhibiting its production, suggesting a complex regulatory role.[12]

-

Inhibition of Phagocytic Function: The compound has been shown to inhibit various effector functions of macrophages.[7][13] It also reduces the production of macrophage-derived angiogenic activity, which is crucial for the formation of new blood vessels in inflamed tissue.[14]

SATM has been shown to inhibit pokeweed mitogen-induced polyclonal immunoglobulin secretion in vitro, an effect attributed to its impact on both B-lymphocytes and macrophages.[15]

Pillar III: Disruption of Pro-Inflammatory Signaling Pathways

SATM's ability to modulate immune cell function stems from its interference with intracellular signaling cascades that drive inflammation and cell survival.

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.

-

Mechanism: SATM suppresses the activation of NF-κB induced by inflammatory stimuli like TNF-α.[1][16] This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of a multitude of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules like E-selectin and cyclooxygenase-2.[1]

In certain cellular contexts, particularly in cancer cells, SATM functions as a potent and selective inhibitor of Protein Kinase C iota (PKCι).[1]

-

Mechanism: SATM binds to PKCι, blocking the activation of a downstream signaling pathway involving Par6, Rac1, Pak, and the Mek/Erk MAP kinases.[1]

-

Apoptotic Consequences: In aggressive prostate cancer cells, this disruption of the PKCι-Par6 complex leads to the activation of ERK, JNK, and p38 MAP kinases, which in turn triggers the intrinsic mitochondrial apoptosis pathway, characterized by the release of cytochrome c and activation of caspase-3.[4] Notably, this pro-apoptotic effect was not observed in normal primary prostate cells, suggesting a degree of tumor selectivity.[4]

Visualizing the Mechanism: Signaling and Workflow Diagrams

To clarify these complex interactions, the following diagrams illustrate key pathways affected by Sodium Aurothiomalate and a typical experimental workflow.

Caption: SATM inhibits the PKCι signaling pathway.

Caption: SATM inhibits TNF-α-induced NF-κB activation.

Caption: General workflow for in vitro SATM studies.

Key Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Protocol: Thioredoxin Reductase (TrxR) Inhibition Assay

-

Objective: To quantify the inhibitory effect of SATM on TrxR activity.

-

Principle: This assay measures the reduction of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) by NADPH, catalyzed by TrxR, which produces the yellow-colored TNB (5-thio-2-nitrobenzoic acid), detectable at 412 nm.

-

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4), NADPH solution (10 mM), DTNB solution (100 mM), and recombinant human TrxR1 solution (e.g., 1 µM).

-

SATM Dilution: Prepare a serial dilution of SATM in the assay buffer to cover a range from 1 nM to 100 µM.

-

Assay Setup (96-well plate):

-

To each well, add 50 µL of assay buffer.

-

Add 10 µL of SATM dilution or vehicle control.

-

Add 20 µL of NADPH solution.

-

Add 10 µL of TrxR1 enzyme solution.

-

Incubate at room temperature for 15 minutes to allow inhibitor-enzyme interaction.

-

-

Reaction Initiation: Add 10 µL of DTNB solution to each well to start the reaction.

-

Measurement: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

-

Data Analysis: Calculate the reaction rate (V) from the linear portion of the kinetic curve. Plot % inhibition vs. SATM concentration and determine the IC50 value using non-linear regression.

-

-

Trustworthiness Check: Include a positive control inhibitor (e.g., Auranofin) and a no-enzyme control to establish baseline and maximum inhibition.

Protocol: NF-κB Activation Assay via Western Blot

-

Objective: To assess the effect of SATM on TNF-α-induced phosphorylation of the NF-κB p65 subunit.

-

Principle: Phosphorylation of p65 at Ser536 is a key step in NF-κB activation. This can be detected using a phospho-specific antibody.

-

Methodology:

-

Cell Culture: Plate human monocytic cells (e.g., THP-1) or lung epithelial cells (e.g., A549) and grow to 80% confluency.

-

Pre-treatment: Treat cells with varying concentrations of SATM (e.g., 1 µM to 50 µM) or vehicle for 2 hours.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes. Leave one set of vehicle-treated cells unstimulated as a negative control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration in the lysates using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C:

-

Rabbit anti-phospho-NF-κB p65 (Ser536)

-

Rabbit anti-total NF-κB p65

-

Mouse anti-β-actin (as a loading control)

-

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

-

Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize phospho-p65 levels to total p65 and then to the loading control.

-

-

Trustworthiness Check: The inclusion of unstimulated/stimulated controls and normalization to total protein and a loading control are critical for validating the results.

Protocol: T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

-

Objective: To measure the effect of SATM on IL-2-dependent T-cell proliferation.

-

Principle: Proliferating cells incorporate radiolabeled thymidine into their newly synthesized DNA. The amount of incorporated radioactivity is proportional to the rate of cell proliferation.

-

Methodology:

-

Cell Culture: Use an IL-2 dependent T-cell line (e.g., murine CTLL-2) or human peripheral blood mononuclear cells (PBMCs) pre-activated with PHA.

-

Assay Setup (96-well plate):

-

Plate 5 x 10⁴ cells per well in complete RPMI-1640 medium.

-

Add serial dilutions of SATM (e.g., 0.1 µg/mL to 10 µg/mL) or vehicle control.

-

Add recombinant human IL-2 (e.g., 10 U/mL) to all wells except the negative control.

-

Incubate for 48-72 hours at 37°C, 5% CO₂.

-

-

Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Measurement: Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Express results as counts per minute (CPM). Calculate the percentage of inhibition relative to the IL-2 stimulated control.

-

-

Trustworthiness Check: Controls must include cells with no IL-2 (baseline proliferation) and cells with IL-2 but no SATM (maximum proliferation). A parallel MTT assay can confirm that inhibition is not due to acute cytotoxicity.

Quantitative Data Summary

The following table summarizes key quantitative findings from in vitro studies of sodium aurothiomalate.

| Parameter Measured | Cell Line / System | Effective Concentration / IC50 | Key Finding | Reference(s) |

| Anchorage-Independent Growth | A549, H460 Lung Cancer | IC50: 300 nM - 107 µM | Potent inhibition of tumor cell proliferation. | [1] |

| NF-κB Activation (TNF-α induced) | A549 Lung Cancer | 25 µM | Suppression of NF-κB activation and downstream gene expression. | [1] |

| T-Cell Proliferation (IL-2 induced) | Murine CTLL-2, Human T-Cells | Dose-dependent inhibition | SATM inhibits T-cell responses to IL-2. | [10] |

| Ig Secretion (Pokeweed induced) | Human Mononuclear Cells | Dose-dependent inhibition | Inhibition of polyclonal immunoglobulin secretion. | [15] |

| IL-1 Production (LPS induced) | Human Monocytes | >100 µg/mL | High concentrations needed for inhibition, unlike Auranofin. | [17] |

| NO Production | Mouse Macrophages | Dose-dependent reduction | High concentrations of SATM reduce nitric oxide production. | [16] |

Conclusion and Future Directions

The in vitro mechanism of action of sodium aurothiomalate is a paradigm of pleiotropic drug activity. Its efficacy arises not from a single interaction but from a coordinated disruption of enzymatic, signaling, and cellular processes that underpin inflammation and, in some cases, malignancy. By inhibiting key enzymes like thioredoxin reductase and suppressing master inflammatory regulators like NF-κB, SATM effectively dampens the hyperactive immune responses seen in autoimmune disease. Furthermore, its ability to selectively induce apoptosis in cancer cells by targeting the PKCι pathway highlights its potential for repurposing in oncology.

Future research should focus on leveraging this mechanistic understanding. The development of more selective TrxR inhibitors, inspired by the gold-thiol interaction, could yield potent anti-cancer agents with improved therapeutic windows. Similarly, dissecting the precise molecular interactions within the NF-κB and PKCι pathways could uncover novel targets for anti-inflammatory and anti-neoplastic drug design. The legacy of sodium aurothiomalate thus provides not only a historical lesson in pharmacology but also a rich blueprint for future innovation.

References

-

Majeed, H. A., Harth, M., & McCain, G. A. (1988). Sodium aurothiomalate inhibits T cell responses to interleukin-2. Immunopharmacology and Immunotoxicology, 10(2), 141-156. [Link]

-

Riestra, J. L., Harth, M., & Bell, D. A. (1988). Effects of sodium aurothiomalate on the polyclonal immunoglobulin secretion by human mononuclear cells in vitro. The Journal of Rheumatology, 15(5), 779-784. [Link]

-

Danis, V. A., Kulesz, A. J., Nelson, D. S., & Brooks, P. M. (1988). Effect of auranofin and sodium aurothiomalate on interleukin-1 production from human monocytes in vitro. Clinical and Experimental Immunology, 71(2), 240-245. [Link]

-

Streller, A., & Nékám, K. (1987). In vitro effects of gold sodium thiomalate on IL-1, IL-2 production, IL-2 receptor expression and IL-2 responsiveness in thymocytes and peripheral blood mononuclear cells. International Journal of Immunopharmacology, 9(6), 721-729. [Link]

-

Scuderi, P. (1990). Pharmacologic Modulation of TNF Production by Endotoxin Stimulated Macrophages: In Vitro and in Vivo Effects of Auranofin and Other Chrysotherapeutic Compounds. International Journal of Immunopharmacology, 12(4), 381-388. [Link]

-

Wood, L. G., Gibson, P. G., & Garg, M. L. (2008). Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium aurothiomalate. European Journal of Pharmacology, 580(1-2), 48-54. [Link]

-

Wood, L. G., Gibson, P. G., & Garg, M. L. (2008). Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium aurothiomalate: restoration of cellular free thiols and sequestration of reactive aldehydes. European Journal of Pharmacology, 580(1-2), 48-54. [Link]

-

Korneva, E. A., Rybakina, E. G., Orlova, E. G., & Shanin, S. N. (2004). Study of anti-inflammatory action of aurothiomalate, an inhibitor of NF-kappaB. Bulletin of Experimental Biology and Medicine, 138(5), 472-474. [Link]

-

Patsnap Synapse. (2024). What is Sodium Aurothiomalate used for? [Link]

-

Danis, V. A., Kulesz, A. J., Nelson, D. S., & Brooks, P. M. (1990). The effect of gold sodium thiomalate and auranofin on lipopolysaccharide-induced interleukin-1 production by blood monocytes in vitro: variation in healthy subjects and patients with arthritis. Clinical and Experimental Immunology, 79(3), 335-340. [Link]

-

Penneys, N. S., Ziboh, V., Gottlieb, N. L., & Katz, S. (1974). Inhibition of prostaglandin synthesis and human epidermal enzymes by aurothiomalate in vitro: possible actions of gold in pemphigus. Journal of Investigative Dermatology, 63(4), 356-361. [Link]

-

Waibel, R., Oldford, G. M., Ficsor, G., & Ginsberg, L. C. (1984). Histochemical evaluation of sodium aurothiomalate inhibition of mouse sperm enzymes. Journal of Reproduction and Fertility, 70(1), 151-156. [Link]

-

Highton, J., & Panayi, G. S. (1991). The effect of aurothiomalate on the oxidative burst of polymorphonuclear leukocytes varies with the quantity of drug in myocrisin ampoules. The Journal of Rheumatology, 18(5), 666-671. [Link]

-

Panayi, G. S., & Highton, J. (1985). Cells with immunoregulatory function: the human macrophages and the effects of remittive drugs. The American Journal of Medicine, 78(6A), 2-8. [Link]

-

Waibel, R., Oldford, G. M., Ficsor, G., & Ginsberg, L. C. (1984). Histochemical evaluation of sodium aurothiomalate inhibition of mouse sperm enzymes. Reproduction, 70(1), 151-156. [Link]

-

Enzyme inhibitory activity (%) of the derivatives at a concentration of 100 µM. (n.d.). ResearchGate. [Link]

-

Duran, N. Y., & Fields, A. P. (2009). Pro-apoptotic effect of aurothiomalate in prostate cancer cells. Cancer Biology & Therapy, 8(2), 159-166. [Link]

-

Wolf, R. E., & Hall, V. C. (1988). Inhibition of in vitro proliferative response of cultured T lymphocytes to interleukin-2 by gold sodium thiomalate. Arthritis and Rheumatism, 31(2), 176-181. [Link]

-

DiMartino, M. J., & Walz, D. T. (1984). Effect of in vivo administration of gold sodium thiomalate on rat macrophage function. Inflammation, 8(2), 197-211. [Link]

-

Wolf, R. E., & Hall, V. C. (1988). Inhibition of in vitro proliferative response of cultured T lymphocytes to interleukin-2 by gold sodium thiomalate. Arthritis & Rheumatism, 31(2), 176-181. [Link]

-

Koch, A. E., Cho, M., Burrows, J. C., Polverini, P. J., & Leibovich, S. J. (1988). Inhibition of production of macrophage-derived angiogenic activity by the anti-rheumatic agents gold sodium thiomalate and auranofin. Biochemical and Biophysical Research Communications, 154(1), 205-212. [Link]

-

Wikipedia. (2023). Sodium aurothiomalate. [Link]

-

Perreault, S., Zaneveld, L. J., & Rogers, B. J. (1980). Inhibition of fertilization in the hamster by sodium aurothiomalate, a hyaluronidase inhibitor. Journal of Reproduction and Fertility, 60(2), 461-467. [Link]

-

Rigobello, M. P., Folda, A., & Bindoli, A. (2010). Thioredoxin system inhibitors as mediators of apoptosis for cancer therapy. Cancer Letters, 295(2), 143-151. [Link]

-

Rigobello, M. P., Scutari, G., & Bindoli, A. (2017). Inhibition of Thioredoxin-Reductase by Auranofin as a Pro-Oxidant Anticancer Strategy for Glioblastoma: In Vitro and In Vivo Studies. International Journal of Molecular Sciences, 18(4), 799. [Link]

-

Wikipedia. (2023). Sodium aurothiomalate. In Wikipedia. [Link]

-

Perreault, S., Zaneveld, L. J., & Rogers, B. J. (1980). Inhibition of fertilization in the hamster by sodium aurothiomalate, a hyaluronidase inhibitor. Journal of Reproduction and Fertility, 60(2), 461–467. [Link]

-

Perreault, S., Zaneveld, L. J., & Rogers, B. J. (1980). Inhibition of fertilization in the hamster by sodium aurothiomalate, a hyaluronidase inhibitor. Journal of Reproduction and Fertility, 60(2), 461-467. [Link]

-

Rybakina, E. G., Orlova, E. G., Korneva, E. A., & Shanin, S. N. (2005). Effect of NF-kappaB inhibitor aurothiomalate on local inflammation in experimental Th1- and Th2-type immune response. Bulletin of Experimental Biology and Medicine, 140(1), 58-60. [Link]

-

Becker, J. C., & Daniel, P. T. (2009). Pro-apoptotic effect of aurothiomalate in prostate cancer cells. Cancer Biology & Therapy, 8(2), 159-166. [Link]

-

Scutari, G., & Bindoli, A. (2010). Thioredoxin system inhibitors as mediators of apoptosis for cancer therapy. Cancer Letters, 295(2), 143-151. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. DSpace [research-repository.griffith.edu.au]

- 3. mdpi.com [mdpi.com]

- 4. Pro-apoptotic effect of aurothiomalate in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium aurothiomalate - Wikipedia [en.wikipedia.org]

- 6. Inhibition of prostaglandin synthesis and human epidermal enzymes by aurothiomalate in vitro: possible actions of gold in pemphigus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of in vivo administration of gold sodium thiomalate on rat macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rep.bioscientifica.com [rep.bioscientifica.com]

- 9. Inhibition of fertilization in the hamster by sodium aurothiomalate, a hyaluronidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sodium aurothiomalate inhibits T cell responses to interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of in vitro proliferative response of cultured T lymphocytes to interleukin-2 by gold sodium thiomalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of gold sodium thiomalate and auranofin on lipopolysaccharide-induced interleukin-1 production by blood monocytes in vitro: variation in healthy subjects and patients with arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cells with immunoregulatory function: the human macrophages and the effects of remittive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of production of macrophage-derived angiogenic activity by the anti-rheumatic agents gold sodium thiomalate and auranofin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of sodium aurothiomalate on the polyclonal immunoglobulin secretion by human mononuclear cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Study of anti-inflammatory action of aurothiomalate, an inhibitor of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of auranofin and sodium aurothiomalate on interleukin-1 production from human monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Structural Activity Relationship of Gold(I) Thiomalate Compounds

Introduction: The Enduring Legacy of Gold in Medicine

The therapeutic use of gold, a practice dating back centuries, has evolved from empirical alchemical pursuits to a sophisticated branch of medicinal inorganic chemistry. Among the arsenal of gold-based therapeutics, or chrysotherapy, gold(I) thiomalate compounds have carved a significant niche, most notably in the treatment of rheumatoid arthritis.[1][2][3] This guide delves into the core principles governing the efficacy of these compounds: the intricate relationship between their chemical structure and their biological activity. Understanding this Structural Activity Relationship (SAR) is paramount for researchers, scientists, and drug development professionals aiming to refine existing therapies and innovate novel gold-based drugs with enhanced potency and reduced toxicity. We will dissect the molecular architecture of gold(I) thiomalate, explore how structural modifications influence its therapeutic action, and detail the experimental methodologies crucial for its study.

The Archetypal Molecule: Deconstructing Gold(I) Thiomalate

At its heart, the therapeutic agent sodium aurothiomalate is not a simple monomeric species but often exists as a mixture of polymeric and oligomeric structures in solution.[4] However, the fundamental repeating unit consists of a gold(I) ion linearly coordinated to the sulfur atom of thiomalic acid.[1] This seemingly simple arrangement belies a complex interplay of components that dictates the compound's overall behavior.

-

The Gold(I) Center: The +1 oxidation state is crucial. Au(I) ions are soft electrophiles, exhibiting a strong preference for soft nucleophiles like the thiol group of thiomalate and, more importantly, the thiol and selenol groups found in biological macromolecules.[5] This inherent "thiophilicity" is a cornerstone of its mechanism of action.

-

The Thiomalate Ligand: Thiomalic acid serves a dual purpose. The thiol group provides a robust anchor for the gold(I) ion, forming a stable Au-S bond. The malate backbone, with its two carboxylate groups, imparts water solubility to the complex, a critical property for its formulation as an injectable drug.[1]

Core Principles of the Structural Activity Relationship (SAR)

The biological activity of gold(I) thiomalate is not static; it is a dynamic outcome of its structure. Alterations to either the metallic center or the coordinating ligand can profoundly impact its efficacy and pharmacokinetic profile.

The Indispensable Au(I)-Thiol Bond

The interaction between gold(I) and sulfur is the linchpin of its therapeutic effect. The strength and reactivity of this bond govern the compound's ability to engage with biological targets. The primary mechanism through which these compounds exert their effect is by delivering the Au(I) ion to biological sites rich in cysteine or selenocysteine residues.[6][7]

Influence of Ancillary Ligands: The Case of Auranofin

A pivotal advancement in chrysotherapy was the development of Auranofin, an orally active gold(I) complex. Auranofin's structure, (2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosato-S)(triethylphosphine)gold(I), provides a compelling SAR case study.

-

Phosphine Ligands: The introduction of a triethylphosphine ligand alongside the thiolate ligand renders the molecule more lipophilic and monomeric compared to the polymeric nature of sodium aurothiomalate.[8] This increased lipophilicity is a key factor in its oral bioavailability.[8]

-

Thiol Ligand Modification: The acetylated thioglucose ligand in Auranofin also contributes to its distinct pharmacokinetic profile.[8]

The success of Auranofin underscores a critical SAR principle: the nature of the ligands coordinated to the gold(I) center directly modulates the compound's stability, lipophilicity, and ultimately, its biological activity and route of administration.

Mechanism of Action: From Structure to Cellular Response

The structural features of gold(I) thiomalate compounds translate into a multifaceted mechanism of action, primarily revolving around the inhibition of specific enzymes and the modulation of inflammatory pathways.

Primary Target: Thioredoxin Reductase

A substantial body of evidence points to the enzyme thioredoxin reductase (TrxR) as a primary target for gold(I) compounds.[6][7][9][10] TrxR is a key selenoenzyme involved in maintaining the intracellular redox balance.[7]

-

Inhibition Mechanism: The gold(I) ion, delivered by the thiomalate or another thiol ligand, has a high affinity for the selenocysteine residue in the active site of TrxR.[6][7] This interaction leads to potent and often irreversible inhibition of the enzyme.[11]

-

Downstream Effects: Inhibition of TrxR disrupts the cell's ability to manage oxidative stress, leading to an accumulation of reactive oxygen species (ROS).[11][12] This ROS accumulation can trigger apoptosis (programmed cell death) and modulate inflammatory signaling pathways.[6][11][12]

Modulation of Inflammatory Pathways

Gold(I) thiomalate compounds also exhibit anti-inflammatory effects by interfering with key signaling cascades. They have been shown to:

-

Inhibit NF-κB: By potentially targeting upstream kinases or other components of the pathway, gold compounds can suppress the activation of NF-κB, a master regulator of pro-inflammatory gene expression.[12]

-

Suppress Cytokine Production: Gold sodium thiomalate can inhibit the lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-alpha (TNF-α), a major pro-inflammatory cytokine in rheumatoid arthritis.[13]

-

Affect Dendritic Cell Function: Gold sodium thiomalate can suppress the differentiation and function of dendritic cells, which are crucial for initiating and sustaining immune responses.[14]

The following diagram illustrates the logical flow from the structural features of gold(I) compounds to their primary molecular target and subsequent cellular effects.

Caption: Logical relationship between structure and activity of Gold(I) compounds.

Quantitative Data Summary

The potency of gold compounds is often quantified by their half-maximal inhibitory concentration (IC50) against specific targets. The table below presents representative IC50 values for gold compounds against thioredoxin reductase, highlighting their potent inhibitory activity.

| Compound | Target | IC50 (µM) | Cell Line/System |

| Auranofin | Thioredoxin Reductase | 0.020 | Purified Mitochondrial Enzyme |

| Aurothiomalate | Thioredoxin Reductase | 1.42 | Purified Mitochondrial Enzyme |

| Gold(III) Complex A | Thioredoxin Reductase | 0.25 | Purified Mitochondrial Enzyme |

| Gold(III) Complex B | Thioredoxin Reductase | 0.082 | Purified Mitochondrial Enzyme |

Data synthesized from Rigobello et al.[15]

This data clearly demonstrates that both gold(I) and gold(III) complexes are highly efficient inhibitors of thioredoxin reductase, with Auranofin being particularly potent.[15]

The following diagram illustrates the central role of Thioredoxin Reductase inhibition in the mechanism of action of gold compounds.

Caption: Mechanism of Action via Thioredoxin Reductase Inhibition.

Experimental Workflows for SAR Studies

A systematic approach is essential to elucidate the SAR of novel gold(I) thiomalate analogs. The following workflow outlines the key experimental stages, from synthesis to biological evaluation.

Caption: Experimental workflow for SAR studies of gold compounds.

Protocol 1: Synthesis of a Generic Gold(I) Thiolate Complex

This protocol provides a generalized method for synthesizing a gold(I) thiolate complex, which can be adapted for various thiol and phosphine ligands.

Objective: To synthesize a novel Gold(I) Thiolate compound for biological screening.

Materials:

-

Gold(I) chloride precursor (e.g., (tht)AuCl)

-

Thiol ligand of interest

-

Solvent (e.g., Dichloromethane, Methanol)

-

Base (e.g., Triethylamine or Sodium Methoxide)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware (Schlenk flask, dropping funnel)

Procedure:

-

Preparation: Under an inert atmosphere, dissolve the gold(I) chloride precursor in the chosen solvent in a Schlenk flask.

-

Ligand Addition: In a separate flask, dissolve the thiol ligand and one equivalent of the base in the same solvent.

-

Reaction: Slowly add the thiol/base solution to the stirring gold precursor solution at room temperature. The reaction is often rapid.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, filter off any salt byproducts. Reduce the solvent volume in vacuo.

-

Purification: Precipitate the product by adding a non-polar solvent (e.g., hexane). The resulting solid can be collected by filtration, washed with the non-polar solvent, and dried. Further purification can be achieved by recrystallization.

-

Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H, ¹³C, ³¹P if applicable), Infrared (IR) spectroscopy, and Mass Spectrometry.

Self-Validation:

-

Negative Control: A reaction run without the thiol ligand should show no product formation.

-

Purity Check: Sharp melting point and clean NMR/Mass spectra are indicators of high purity.

Protocol 2: In Vitro Thioredoxin Reductase (TrxR) Inhibition Assay

This protocol describes a common method to assess the inhibitory potential of gold compounds on TrxR activity.

Objective: To determine the IC50 value of a gold compound against Thioredoxin Reductase.

Materials:

-

Purified mammalian TrxR

-

NADPH

-

Insulin

-

Dithiothreitol (DTT)

-

Assay Buffer (e.g., TE buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.5)

-

Test gold compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, and insulin.

-

Compound Addition: Add serial dilutions of the test gold compound to the wells. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., Auranofin).

-

Enzyme Addition: Initiate the reaction by adding a fixed amount of TrxR to each well.

-

Incubation: Incubate the plate at 37°C for a set period (e.g., 20 minutes).

-

DTT Addition: Add DTT to the wells. DTT reduces the disulfide bonds in insulin that have been reduced by the TrxR/NADPH/thioredoxin system, causing the insulin to precipitate.

-

Measurement: Measure the increase in turbidity (light scattering) at a specific wavelength (e.g., 650 nm) over time using the microplate reader. The rate of increase in absorbance is proportional to TrxR activity.

-

Data Analysis: Plot the percentage of TrxR inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Self-Validation:

-

Controls: The vehicle control defines 100% enzyme activity, while the positive control confirms the assay is sensitive to known inhibitors.

-

Reproducibility: The assay should be performed in triplicate and repeated to ensure the reliability of the IC50 value.

Conclusion and Future Perspectives

The structural activity relationship of gold(I) thiomalate compounds is a testament to the principles of medicinal inorganic chemistry, where subtle changes in coordination geometry, ligand identity, and oxidation state can lead to dramatic shifts in biological function. The core of their activity lies in the potent and selective inhibition of selenoenzymes like thioredoxin reductase, a mechanism driven by the high affinity of the gold(I) center for sulfur and selenium.[6][7][15] While classic compounds like sodium aurothiomalate have paved the way, modern derivatives like Auranofin have illuminated the path toward orally bioavailable gold drugs with refined pharmacokinetic profiles.[8][16]

The future of this field lies in the rational design of new gold complexes. By leveraging the foundational SAR principles discussed herein—modulating lipophilicity with phosphine ligands, altering stability with different thiol anchors, and even exploring other oxidation states like Au(III)—researchers can aim to develop next-generation gold therapeutics.[5] These novel agents could offer improved targeting, reduced off-target toxicity, and applications beyond rheumatology, including the burgeoning field of anticancer metallodrugs.[17] The continued exploration of the rich chemistry of gold holds the promise of a new "golden age" in therapeutic innovation.

References

-

D. A. Parrish, J. D. LeBlanc, C. J. L. Lock. Structures of the anti‐arthritic gold(I) drugs: a) Gold thiomalate, b) Gold thioglucose, and c) Auranofin. ResearchGate. Available at: [Link]

-

P. Davis, C. H. Miller. Mechanism of action, pharmacology, clinical efficacy and side effects of auranofin. An orally administered organic gold compound for the treatment of rheumatoid arthritis. PubMed. Available at: [Link]

-

M. P. Rigobello, G. Scutari, A. Folda, A. Bindoli. Gold complexes inhibit mitochondrial thioredoxin reductase: consequences on mitochondrial functions. PubMed. Available at: [Link]

-

Patsnap Synapse. What is the mechanism of Auranofin? Patsnap Synapse. Available at: [Link]

-

A. Ott, C. G. Hartinger, B. K. Keppler. Gold(i) thiotetrazolates as thioredoxin reductase inhibitors and antiproliferative agents. Dalton Transactions (RSC Publishing). Available at: [Link]

-

A. Bindoli, M. P. Rigobello, G. Scutari. Thioredoxin reductase: A target for gold compounds acting as potential anticancer drugs. Coordination Chemistry Reviews. Available at: [Link]

-

J. J. Pessetto, P. L. Chen, S. H. Jia, S. M. D'Souza, L. M. Gunning, D. M. L. Williams. Auranofin: Repurposing an Old Drug for a Golden New Age. PMC - PubMed Central. Available at: [Link]

-

Grokipedia. Sodium aurothiomalate. Grokipedia. Available at: [Link]

-

A. Bindoli, M. P. Rigobello, G. Scutari. Thioredoxin reductase: A target for gold compounds acting as potential anticancer drugs. University of Groningen Research Portal. Available at: [Link]

-

S. R. Turos, A. R. T. Spencer, K. M. G. O'Daniel, M. A. F. Khan, T. L. T. Chan, J. R. Moskal. Gold complex compounds that inhibit drug-resistant Staphylococcus aureus by targeting thioredoxin reductase. Frontiers. Available at: [Link]

-

D. T. Walz, R. C. Blodgett, D. E. Griswold, M. J. DiMartino. Auranofin. A preliminary review of its pharmacological properties and therapeutic use in rheumatoid arthritis. PubMed. Available at: [Link]

-

S. S. J. Shin, S. H. Park, M. K. Kim, S. K. Lee, C. H. Kim. Mechanism of action of disease modifying anti-rheumatic agent, gold sodium thiomalate (GSTM). PubMed. Available at: [Link]

-

Wikipedia. Sodium aurothiomalate. Wikipedia. Available at: [Link]

-

G. Corthey, L. J. Giovanetti, J. M. Ramallo-López, E. Zelaya, A. A. Rubert, G. A. Benitez, F. G. Requejo, M. H. Fonticelli, R. C. Salvarezza. Synthesis and characterization of gold at gold(i)-thiomalate core at shell nanoparticles. PubMed. Available at: [Link]

-

GlobalRx. Clinical Profile of Gold Sodium Thiomalate 50mg/ml Solution for Injection. GlobalRx. Available at: [Link]

-

Y. O. Kim, S. H. Park. Potential Anticancer Activity of Auranofin. J-Stage. Available at: [Link]

-

Medicine.com. Gold Sodium Thiomalate: Dosage, Mechanism/Onset of Action, Half-Life. Medicine.com. Available at: [Link]

-

ResearchGate. Synthesis and Characterization of Gold@Gold(I) - Thiomalate Core@Shell Nanoparticles. ResearchGate. Available at: [Link]

-

PubChem. Gold Sodium Thiomalate | C4H3AuNa2O4S | CID 22318. PubChem. Available at: [Link]

-

Y. Zhao, W. E. Hennink, G. Storm. Gold Nanoparticles for In Vitro Diagnostics. PMC - PubMed Central - NIH. Available at: [Link]

-

H. S. Allaudeen, R. M. Snyder, S. H. W. C. H. Bertino. Effects of coordinated gold compounds on in vitro and in situ DNA replication. PubMed. Available at: [Link]

-

CONICET. Synthesis and Characterization of Gold@Gold(I)ⴚThiomalate Core@Shell Nanoparticles. CONICET. Available at: [Link]

-

ResearchGate. In vitro and in vivo evaluation of organometallic gold(I) derivatives as anticancer agents. ResearchGate. Available at: [Link]

-

S. O. Williams, A. Adekoya, A. O. O. S. O. Williams, A. Adekoya. Next Generation Gold Drugs and Probes: Chemistry and Biomedical Applications. PMC. Available at: [Link]

-

S. O. A. A. O. A. S. O. Williams, S. O. A. A. O. A. Synthesis and characterization of gold(I) thiolate derivatives and bimetallic complexes for HIV inhibition. PMC - NIH. Available at: [Link]

-

T. K. N. Y. Y. M. S. N. T. Y. K. N. Y. Y. M. S. N. Gold sodium thiomalate suppresses the differentiation and function of human dendritic cells from peripheral blood monocytes. Clinical and Experimental Rheumatology. Available at: [Link]

-

ResearchGate. Structures of the anti‐arthritic gold(I) drugs: a) Gold thiomalate, b) Gold thioglucose, and c) Auranofin. ResearchGate. Available at: [Link]

-

H. E. Howard-Lock. STRUCTURES OF GOLD(I) AND SILVER(I) THIOLATE COMPLEXES OF MEDICINAL INTEREST: A REVIEW AND RECENT RESULTS. ResearchGate. Available at: [Link]

-

R. C. Blodgett, R. W. Schaedler, W. E. Smith. Biological action of colorless and yellow solutions of gold sodium thiomalate on thrombin activity and the mixed lymphocyte reaction. PubMed. Available at: [Link]

-

J. D. LeBlanc. Thiol Complexes of Gold(I): Structure and Chemistry of the Gold Based Anti-Arthritis Drugs. MacSphere. Available at: [Link]

-

ResearchGate. Reactions of model proteins with aurothiomalate, a clinically established gold(I) drug: The comparison with auranofin. ResearchGate. Available at: [Link]

-

ResearchGate. Synthesis, Characterization of Gold(III) Complexes and an in vitro Evaluation of their Cytotoxic Properties. ResearchGate. Available at: [Link]

-

Elsevier. Simplifying sample processing: New gold assay method offers faster turnaround. Elsevier. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Sodium aurothiomalate - Wikipedia [en.wikipedia.org]

- 3. Articles [globalrx.com]

- 4. researchgate.net [researchgate.net]

- 5. Next Generation Gold Drugs and Probes: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. infoscience.epfl.ch [infoscience.epfl.ch]

- 7. research.rug.nl [research.rug.nl]

- 8. Mechanism of action, pharmacology, clinical efficacy and side effects of auranofin. An orally administered organic gold compound for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gold(i) thiotetrazolates as thioredoxin reductase inhibitors and antiproliferative agents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Frontiers | Gold complex compounds that inhibit drug-resistant Staphylococcus aureus by targeting thioredoxin reductase [frontiersin.org]

- 11. Auranofin: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Auranofin? [synapse.patsnap.com]

- 13. Mechanism of action of disease modifying anti-rheumatic agent, gold sodium thiomalate (GSTM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. clinexprheumatol.org [clinexprheumatol.org]

- 15. Gold complexes inhibit mitochondrial thioredoxin reductase: consequences on mitochondrial functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Auranofin. A preliminary review of its pharmacological properties and therapeutic use in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on Sodium Aurothiomalate's Inhibition of Prostaglandin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium aurothiomalate, a gold-based compound, has a long history in the management of rheumatoid arthritis.[1] While its precise, multifaceted mechanism of action is still under investigation, a significant aspect of its therapeutic effect lies in the inhibition of prostaglandin synthesis.[1][2][3] Prostaglandins, particularly prostaglandin E2 (PGE2), are key lipid mediators that drive inflammation, pain, and joint destruction characteristic of rheumatoid arthritis.[4][5][6] This technical guide provides a comprehensive overview of the mechanisms through which sodium aurothiomalate exerts its inhibitory effects on prostaglandin production, details established experimental protocols to study these effects, and discusses the broader implications for drug development.

Introduction: The Role of Prostaglandins in Rheumatoid Arthritis and the Therapeutic Rationale for Inhibition

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent cartilage and bone erosion.[5][7][8] Prostaglandins are found at elevated levels in the synovial fluid of RA patients and are pivotal in mediating vasodilation, pain, and inflammation.[4][5] Specifically, PGE2 has been shown to contribute to the pathogenesis of RA.[7][8] Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of RA therapy, and their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are essential for prostaglandin synthesis.[9][10][11][12]

Sodium aurothiomalate, a disease-modifying antirheumatic drug (DMARD), also modulates the inflammatory cascade by inhibiting prostaglandin synthesis, although its mechanisms are distinct from traditional NSAIDs.[1][2][3][13] Understanding these mechanisms provides valuable insights for the development of novel anti-inflammatory therapeutics.

The Prostaglandin Synthesis Pathway: A Target for Therapeutic Intervention

Prostaglandin synthesis is initiated by the release of arachidonic acid from cell membranes by phospholipase A2.[14][15] Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes.[11][14] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation.[12] PGH2 is then further metabolized by specific synthases to produce various prostaglandins, including PGE2.[14]

Figure 1: Simplified Prostaglandin Synthesis Pathway.

Core Directive: Unraveling the Inhibitory Mechanisms of Sodium Aurothiomalate

While the overarching effect of sodium aurothiomalate is the reduction of prostaglandin synthesis, the underlying molecular mechanisms are intricate and multifaceted. It does not act as a direct competitive inhibitor of COX enzymes in the same manner as NSAIDs. Instead, its effects are more nuanced, involving the modulation of gene expression and signaling pathways that regulate COX-2.

Inhibition of COX-2 Expression

A key mechanism of action for sodium aurothiomalate is the inhibition of interleukin-1β (IL-1β)-induced COX-2 expression.[13][16] This is achieved, at least in part, by destabilizing COX-2 mRNA.[13] Research has shown that aurothiomalate enhances the degradation of COX-2 mRNA, leading to reduced protein expression and consequently, decreased PGE2 production.[16]

Modulation of the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade in inflammation that regulates the production of inflammatory mediators, including those involved in arthritis.[13] Sodium aurothiomalate has been found to increase the expression of MAPK phosphatase 1 (MKP-1).[13] MKP-1, in turn, dephosphorylates and inactivates p38 MAPK.[13] The reduction in IL-1β-induced phosphorylation of p38 MAPK by aurothiomalate is a significant finding.[13] The knockdown of MKP-1 has been shown to impair the ability of aurothiomalate to inhibit p38 MAPK phosphorylation and the expression of COX-2, matrix metalloproteinase 3 (MMP-3), and interleukin-6 (IL-6).[13]

Figure 2: Proposed Mechanism of Aurothiomalate Action on the p38 MAPK Pathway.

Other Potential Mechanisms

While the inhibition of COX-2 expression via the p38 MAPK pathway is a significant mechanism, sodium aurothiomalate likely has other effects that contribute to its anti-inflammatory properties. These may include the inhibition of other enzymes involved in the inflammatory cascade and modulation of immune cell function.[1][17][18] For instance, it is known to inhibit enzymes such as acid phosphatase, beta-glucuronidase, and elastase.[1]

Experimental Protocols for Assessing Prostaglandin Synthesis Inhibition

To rigorously evaluate the inhibitory effects of sodium aurothiomalate on prostaglandin synthesis, a combination of in vitro cell-based assays and enzyme activity assays are employed.

Cell-Based Assay for PGE2 Inhibition

This protocol utilizes a murine macrophage cell line, RAW 264.7, which can be stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production.[14]

Objective: To quantify the inhibition of PGE2 synthesis by sodium aurothiomalate in a cellular context.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Sodium Aurothiomalate

-

Indomethacin (positive control)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

PGE2 ELISA Kit

-

96-well cell culture plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Prepare serial dilutions of sodium aurothiomalate and the positive control (indomethacin) in DMEM.

-

Remove the culture medium and treat the cells with the test compounds in the presence of 1 µg/mL LPS for 8 hours. Include appropriate vehicle controls (DMSO).

-

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

-

PGE2 Quantification:

-

Quantify the PGE2 concentration in the supernatant using a competitive PGE2 ELISA kit according to the manufacturer's instructions.[19]

-

Briefly, the assay involves a competition between PGE2 in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody.

-

After washing, a substrate is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

-

-

Data Analysis:

-

Generate a standard curve using the provided PGE2 standards.

-

Calculate the PGE2 concentration in each sample from the standard curve.

-

Determine the percentage of inhibition of PGE2 synthesis for each concentration of sodium aurothiomalate compared to the LPS-stimulated control.

-

Calculate the IC50 value (the concentration of the compound that causes 50% inhibition).

-

Figure 3: Experimental Workflow for the Cell-Based PGE2 Inhibition Assay.

In Vitro COX Enzyme Activity Assay

This assay directly measures the effect of sodium aurothiomalate on the enzymatic activity of purified COX-1 and COX-2.

Objective: To determine if sodium aurothiomalate directly inhibits the activity of COX enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2

-

Assay buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Sodium Aurothiomalate

-

SC-560 (COX-1 selective inhibitor)

-

Celecoxib (COX-2 selective inhibitor)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

96-well plate

-

Microplate reader

Step-by-Step Methodology:

-

Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and inhibitors in the assay buffer.

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and heme.

-

Add various concentrations of sodium aurothiomalate or control inhibitors.

-

Include a no-enzyme control for background subtraction.

-

-

Incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Add the colorimetric substrate followed by arachidonic acid to initiate the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) in a kinetic mode for 5-10 minutes.[20]

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Subtract the background rate from all other rates.

-

Determine the percentage of inhibition of COX activity for each concentration of sodium aurothiomalate.

-

Calculate the IC50 value.

-

Table 1: Expected Outcomes of Prostaglandin Synthesis Inhibition Assays with Sodium Aurothiomalate

| Assay | Expected Outcome with Sodium Aurothiomalate | Rationale |

| Cell-Based PGE2 Inhibition Assay | Dose-dependent decrease in PGE2 production (Significant IC50) | Inhibition of COX-2 expression and destabilization of COX-2 mRNA.[13][16] |

| In Vitro COX-1 Activity Assay | Minimal to no direct inhibition | Aurothiomalate does not primarily act as a direct competitive inhibitor of COX enzymes. |

| In Vitro COX-2 Activity Assay | Minimal to no direct inhibition | The primary mechanism is at the level of gene expression, not direct enzyme inhibition.[13] |

Advanced Analytical Techniques for Prostaglandin Measurement

While ELISA is a robust and widely used method for quantifying prostaglandins, other advanced analytical techniques offer higher specificity and the ability to measure multiple prostanoids simultaneously.[21][22][23]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for prostaglandin analysis due to its high sensitivity and specificity.[24][25][26] It allows for the accurate quantification of various prostaglandins and their metabolites in complex biological samples.[25]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique, though it often requires derivatization of the analytes.[21]

The choice of analytical method depends on the specific research question, the required sensitivity, and the available instrumentation.[27]

Conclusion and Future Directions

Sodium aurothiomalate's ability to inhibit prostaglandin synthesis is a critical component of its therapeutic efficacy in rheumatoid arthritis. Its unique mechanism, primarily targeting the expression of COX-2 through the modulation of the p38 MAPK signaling pathway, sets it apart from traditional NSAIDs.[13] The experimental protocols detailed in this guide provide a framework for researchers to investigate and further elucidate the intricate molecular interactions of this and other potential anti-inflammatory compounds.

Future research should focus on a more in-depth understanding of the downstream effects of MKP-1 induction by sodium aurothiomalate and the identification of other signaling pathways that may be involved. Furthermore, exploring the potential for developing novel therapeutics that mimic the COX-2 mRNA destabilizing effects of sodium aurothiomalate could lead to the development of more targeted and safer anti-inflammatory drugs.

References

-

Sodium aurothiomalate. Wikipedia. [Link]

-

Li, P., et al. (2021). Role of prostaglandins in rheumatoid arthritis. Clinical and Experimental Rheumatology, 39(1), 162-172. [Link]

-

Kojima, F., et al. (2004). The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis. The Journal of Clinical Investigation, 114(11), 1664-1672. [Link]

-

Sodium-aurothiomalate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

-

Kwak, H. B., et al. (2010). Aurothiomalate inhibits cyclooxygenase 2, matrix metalloproteinase 3, and interleukin-6 expression in chondrocytes by increasing MAPK phosphatase 1 expression and decreasing p38 phosphorylation: MAPK phosphatase 1 as a novel target for antirheumatic drugs. Arthritis & Rheumatism, 62(6), 1650-1659. [Link]

-

Honda, T., et al. (2006). The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis. The Journal of Clinical Investigation, 116(6), 1729-1738. [Link]

-

Honda, T., et al. (2006). The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis. PubMed, 16741579. [Link]

-

Rheumatoid Arthritis Guide. (2025). What Do Prostaglandins Do In Rheumatoid Arthritis Inflammation? YouTube. [Link]

-

Gold Sodium Thiomalate. PubChem. [Link]

-

Heo, J. H., et al. (2008). Aurothiomalate inhibits COX-2 expression in chondrocytes and in human cartilage possibly through its effects on COX-2 mRNA stability. PubMed, 18541530. [Link]

-

Gréen, K. (1978). Methods for quantitative estimation of prostaglandins. PubMed, 730105. [Link]

-

Kulmacz, R. J., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1915-1921. [Link]

-

Mesaros, C., et al. (2009). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. PubMed Central, 2773663. [Link]

-

Robinson, D. R. (1983). Prostaglandins and the mechanism of action of anti-inflammatory drugs. The American Journal of Medicine, 75(4B), 26-31. [Link]

-

Wang, Z., et al. (2018). Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples. Springer Nature Experiments. [Link]

-

Gpatindia. (2020). SODIUM AUROTHIOMALATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

-

Burmester, G. R., & Kalden, J. R. (2001). [Molecular mechanisms of action of gold in treatment of rheumatoid arthritis--an update]. Zeitschrift fur Rheumatologie, 60(3), 163-169. [Link]

-

Kulmacz, R. J., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Springer Nature Experiments. [Link]

-

Ghlichloo, I., & Gerriets, V. (2021). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). StatPearls. [Link]

-

Burmester, G. R., & Barthel, H. R. (1996). [Mechanism of action of gold in treatment of rheumatoid arthritis]. Zeitschrift fur Rheumatologie, 55(5), 299-306. [Link]

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf. [Link]

-

Deb, A., et al. (2021). Gold-based therapy: From past to present. Proceedings of the National Academy of Sciences, 118(17), e2022872118. [Link]

-

Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. SciSpace. [Link]

-

Duke University Medical Center. (2007). How Gold Salts Ease Pain Of Arthritis And Other Inflammatory Diseases. ScienceDaily. [Link]

-

Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie. [Link]

-

Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Journal of Pharmaceutical Research & Reports. [Link]

-

Sue, I. (1996). Gold drugs: Mechanism of action and toxicity. Gold Bulletin, 29(3), 90-97. [Link]

-

Wang, Z., et al. (2018). Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples. ResearchGate. [Link]

-

a prostaglandin synthase inhibition assay with detection by elisa. Prostaglandins. [Link]

-

Does anyone know a protocol for measuring COX2 activity? ResearchGate. [Link]

-

Penneys, N. S., et al. (1974). Inhibition of prostaglandin synthesis and human epidermal enzymes by aurothiomalate in vitro: possible actions of gold in pemphigus. The Journal of Investigative Dermatology, 63(4), 356-361. [Link]

-

Wood, P. L. (2008). Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium aurothiomalate. European Journal of Pharmacology, 580(1-2), 48-54. [Link]

-

Vane, J. R. (2003). Prostaglandins, bioassay and inflammation. British Journal of Pharmacology, 140(5), 848-865. [Link]

-

Iqbal, M. S., et al. (2009). In vitro distribution of gold in serum proteins after incubation of sodium aurothiomalate and auranofin with human blood and its pharmacological significance. Biological Trace Element Research, 130(3), 204-209. [Link]

-

Jellum, E., et al. (1980). Fate of the gold and the thiomalate part after intramuscular administration of aurothiomalate to mice. Annals of the Rheumatic Diseases, 39(2), 155-158. [Link]

-

Nakamura, H., & Igarashi, M. (1977). Localization of gold in synovial membrane of rheumatoid arthritis treated with sodium aurothiomalate. Studies by electron microscope and electron probe x-ray microanalysis. Annals of the Rheumatic Diseases, 36(3), 209-215. [Link]

-

Brou চেক, J. M., et al. (2008). Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells. Journal of Agricultural and Food Chemistry, 56(19), 8890-8896. [Link]

-

Brown, D. H., & Smith, W. E. (1980). Action of Sodium Aurothiomalate on Erythrocyte Membrane. PubMed, 7389146. [Link]

-

Rossat, J., et al. (1999). Effects of specific inhibition of cyclooxygenase-2 on sodium balance, hemodynamics, and vasoactive eicosanoids. Hypertension, 34(1), 101-106. [Link]

-

The representation of inhibition of prostaglandin biosynthesis by ibuprofen at supramolecular level. ResearchGate. [Link]

Sources

- 1. Sodium aurothiomalate - Wikipedia [en.wikipedia.org]

- 2. pediatriconcall.com [pediatriconcall.com]

- 3. Gold Sodium Thiomalate | C4H3AuNa2O4S | CID 22318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Prostaglandins and Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of prostaglandins in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. JCI - The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis [jci.org]

- 8. The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]